molecular formula C11H16N2O B6437045 (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277044-49-0

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No. B6437045
M. Wt: 192.26 g/mol
InChI Key: AIOAPFWXBRTPGN-NXEZZACHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction, as well as the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic methods (like IR, NMR, UV-Vis) and other techniques (like X-ray crystallography) to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with acids/bases, oxidizing/reducing agents, and other organic compounds .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .

Safety And Hazards

This involves understanding the toxicological properties of the compound, including its LD50, safety measures to be taken while handling it, and first aid measures in case of exposure .

Future Directions

This could involve potential applications of the compound, ongoing research, and areas where further study is needed .

properties

IUPAC Name

(1R,2R)-2-(4-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOAPFWXBRTPGN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine

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